molecular formula C20H21N3O4S B2873521 3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1008925-03-8

3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2873521
CAS RN: 1008925-03-8
M. Wt: 399.47
InChI Key: LJKBAHZKTYXPEB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxyphenyl group, which is a phenyl ring (a type of aromatic ring) with an ethoxy group (-OCH2CH3) attached. It also has a nitro group (-NO2), which is often found in explosives but also in many pharmaceuticals and dyes. The rest of the molecule is a type of cyclic compound, possibly a type of heterocycle due to the presence of non-carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Due to their conjugated system, they can facilitate the transport of charge carriers, making them suitable for use in organic field-effect transistors (OFETs) . The specific compound’s structure could potentially be tailored to improve charge mobility in semiconductor applications.

Organic Light-Emitting Diodes (OLEDs)

The compound’s thiophene core is beneficial in the fabrication of OLEDs . Thiophene-based molecules are known to emit light upon electrical excitation, which is a critical property for OLEDs used in display and lighting technologies .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. The ethoxy and nitro groups in the compound may enhance its binding affinity to metal surfaces, improving its efficacy as a corrosion inhibitor .

Pharmacological Properties

Thiophene derivatives exhibit various pharmacological properties . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s specific structure could be explored for potential drug development.

Synthesis of β-Lactam Antibiotics

The ethoxyphenyl group in the compound is similar to structures used in the synthesis of β-lactam antibiotics . These antibiotics are crucial in treating bacterial infections, and the compound could serve as a precursor or intermediate in their synthesis .

Advanced Material Science

Thiophene derivatives are also used in advanced material science . They contribute to the development of new materials with desirable electrical, optical, and mechanical properties. The compound’s molecular framework could be utilized in creating novel materials for various technological applications .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on what biological target the compound is designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if it contains a nitro group, it might be explosive under certain conditions. It could also potentially be toxic or harmful to the environment .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a material for some kind of industrial application, future research might focus on optimizing its properties for that application .

properties

IUPAC Name

10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-26-15-8-5-13(6-9-15)22-19(28)21-18-12(2)20(22,3)27-17-10-7-14(23(24)25)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBAHZKTYXPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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